molecular formula C11H16N2O2S B2757684 2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368420-44-3

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione

Cat. No.: B2757684
CAS No.: 1368420-44-3
M. Wt: 240.32
InChI Key: GCKLOGQCACGSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and potential anticancer activity of 1,3-thiazine-2,4-diones, closely related to the compound . These studies have found that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity against leukemia cells. The mechanisms of action include caspase cascade activation, imbalance in intracellular Ca(2+) and mitochondrial metabolism, and/or endoplasmic reticulum stress (Ferreira et al., 2013).

ERK1/2 Inhibition for Cancer Therapy

A series of analogs for a substrate-specific ERK1/2 inhibitor based on thiazolidine-2,4-dione core have been developed, demonstrating the critical role of structural positioning for enhanced anticancer activity. Shifting ethoxy substitution on the phenyl ring significantly improved the compounds' ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).

Enantioselective Catalysis

The compound has relevance in the field of synthetic chemistry, particularly in enantioselective catalysis. Research involving 1,4-amino alcohols derived from (R)-1-phenylethylamine, which shares structural similarities with the target compound, has shown significant enantioselectivity in the addition of diethylzinc to aldehydes, leading to various chiral secondary alcohols (Asami et al., 2015).

Antimicrobial Activity

Studies on derivatives of the thiazolidine-2,4-dione scaffold, including those with aminomethylphenyl substituents, have highlighted their antimicrobial potential. Notably, certain derivatives have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Molecular Docking and Drug Design

The compound's framework has been explored in drug design, with molecular docking studies revealing significant anti-cancer activity. Specifically, derivatives of thiazolidine-2,4-dione showed promising results in docking studies against protein kinases, suggesting a potential pathway for developing novel anticancer agents (Asati & Bharti, 2018).

Properties

IUPAC Name

[4-(1,1-dioxothiazinan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-16(13,14)15/h3-6H,1-2,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLOGQCACGSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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